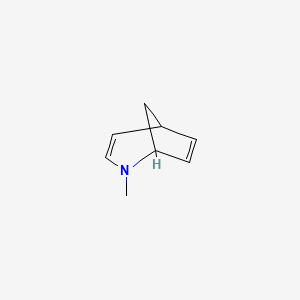
1-(2-Vinylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Vinylphenyl)propan-1-one is an organic compound with the molecular formula C11H12O It is a derivative of phenylpropanone, where the phenyl ring is substituted with a vinyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Vinylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-vinylbenzene (styrene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the use of advanced purification techniques like distillation or crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Vinylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: this compound can be oxidized to 1-(2-vinylphenyl)propanoic acid.
Reduction: Reduction yields 1-(2-vinylphenyl)propan-1-ol.
Substitution: Halogenated derivatives such as 1-(2-bromoethylphenyl)propan-1-one.
Scientific Research Applications
1-(2-Vinylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and resins, where the vinyl group can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(2-Vinylphenyl)propan-1-one involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic effects of the vinyl and phenyl groups, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
1-(2-Vinylphenyl)propan-1-one can be compared with other similar compounds such as phenylacetone and 1-phenyl-2-propanone:
1-Phenyl-2-propanone: Similar to phenylacetone but with a different substitution pattern, leading to variations in chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis and material science.
Properties
CAS No. |
52095-41-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(2-ethenylphenyl)propan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h3,5-8H,1,4H2,2H3 |
InChI Key |
WHHWFVIPLLAZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)

![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)


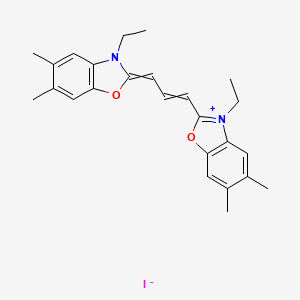
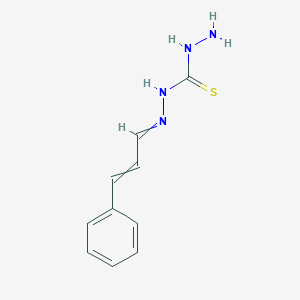

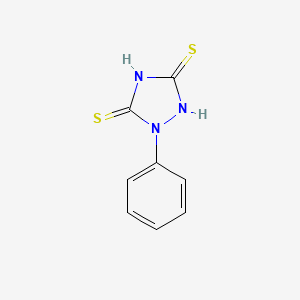
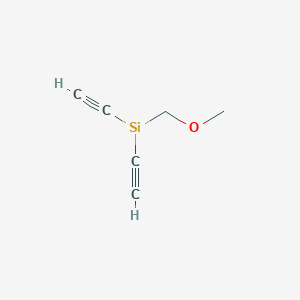
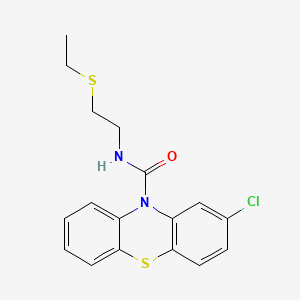
![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)
